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Abstract

TP-110, more commonly referred to in scientific literature as P110, is a rationally designed,
cell-permeable heptapeptide inhibitor that selectively targets the pathological interaction
between Dynamin-related protein 1 (Drpl) and mitochondrial fission 1 protein (Fis1).[1][2][3]
Excessive Drpl-mediated mitochondrial fission is a key pathological event in a range of
diseases, particularly neurodegenerative disorders such as Alzheimer's, Parkinson's, and
Huntington's disease.[1][4][5] P110 has demonstrated significant therapeutic potential in
preclinical models by mitigating aberrant mitochondrial fragmentation, reducing oxidative
stress, and preventing subsequent cellular demise.[1][5][6] This document provides a
comprehensive technical overview of P110, including its mechanism of action, quantitative data
on its activity, detailed experimental protocols, and visualizations of the relevant biological
pathways.

Core Concepts and Mechanism of Action

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain
cellular homeostasis. Pathological stress, such as oxidative stress, can lead to the
hyperactivation of Drpl, a large GTPase responsible for mitochondrial fission.[7] This process
Is initiated by the translocation of Drpl from the cytosol to the outer mitochondrial membrane,
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where it interacts with adaptor proteins, including Fis1.[1] The Drpl-Fisl interaction is
particularly associated with pathological, stress-induced fission.[8]

P110 is a seven-amino-acid peptide that was designed to mimic a homologous sequence
between Drpl and Fisl.[3] By competitively inhibiting the Drpl-Fisl interaction, P110 prevents
the recruitment and assembly of Drpl at the mitochondrial membrane.[5][9] This selective
inhibition of a pathological interaction leaves the physiological, homeostatic mitochondrial
fission, which is mediated by other adaptor proteins like Mff, largely unaffected.[8] The primary
downstream effects of P110 are the preservation of mitochondrial integrity and function, leading
to neuroprotective and cytoprotective outcomes.[1][5]

Signaling Pathway of Pathological Mitochondrial Fission

Under conditions of cellular stress (e.g., exposure to toxins like MPP+ or amyloid-beta
peptides), a signaling cascade is initiated that leads to the activation of Drpl. This involves
post-translational modifications, notably the phosphorylation of Drpl at serine 616 and the
dephosphorylation of serine 637, which promote its translocation to the mitochondria.[7][10]
Once at the outer mitochondrial membrane, Drpl interacts with Fis1, oligomerizes, and
constricts the mitochondrial tubules, leading to fission. This excessive fragmentation results in
dysfunctional mitochondria, increased production of reactive oxygen species (ROS), a decline
in ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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